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Compound of Interest

Compound Name: TIM-063

Cat. No.: B12406557 Get Quote

Technical Support Center: TIM-063
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of

TIM-063, a reversible kinase inhibitor.

Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments involving TIM-063,

with a focus on controlling for its reversible mode of action.

Q1: I'm observing a transient or less potent than expected effect of TIM-063 in my cellular

assay. Why is this happening?

A1: This is a common observation with reversible inhibitors like TIM-063. The transient nature

of the effect is likely due to the inhibitor dissociating from its target kinase (e.g., CaMKKα,

CaMKKβ, AAK1) over time. Several factors can contribute to this:

Compound Washout: During media changes or washes, the unbound inhibitor is removed,

shifting the binding equilibrium towards dissociation of the enzyme-inhibitor complex.

Cellular Metabolism: The compound may be metabolized by the cells, reducing its effective

concentration.

ATP Competition: TIM-063 is an ATP-competitive inhibitor.[1] High intracellular ATP

concentrations can outcompete TIM-063 for binding to the kinase's active site, reducing its
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apparent potency.

Solution: To confirm that the observed effect is due to the reversible nature of TIM-063, a

cellular washout experiment is recommended. See the detailed protocol in the "Experimental

Protocols" section.

Q2: How can I differentiate between the on-target effects of TIM-063 on CaMKK and potential

off-target effects on kinases like AAK1?

A2: This is a critical question for ensuring the validity of your experimental conclusions. TIM-
063 is known to interact with both CaMKK and AAK1.[1][2] Here are some strategies to dissect

these effects:

Use of a More Selective AAK1 Inhibitor: A derivative of TIM-063, named TIM-098a, has been

developed with greater potency and selectivity for AAK1 over CaMKK isoforms.[2][3]

Comparing the effects of TIM-063 and TIM-098a can help attribute specific phenotypes to

the inhibition of either kinase.

Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the

expression of CaMKK or AAK1 in your cellular model. If the effect of TIM-063 is diminished

upon knockdown of a specific kinase, it suggests that the kinase is a primary target

mediating that effect.

Rescue Experiments: In a knockdown/knockout background, express a version of the target

kinase that is resistant to TIM-063 inhibition. If the inhibitor's effect is rescued, it confirms on-

target engagement.

Q3: My in vitro kinase assay results with TIM-063 are variable. What are some common causes

and solutions?

A3: Variability in in vitro kinase assays can stem from several sources. Here are some common

issues and troubleshooting tips:

Reagent Quality and Consistency: Ensure the purity and activity of your kinase, substrate,

and ATP. Use a consistent source and lot for all components within an experiment.

Assay Conditions:
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ATP Concentration: Since TIM-063 is ATP-competitive, variations in the ATP concentration

will directly impact the IC50 value. Use an ATP concentration that is at or near the Km for

the specific kinase to ensure physiological relevance and consistency.

Enzyme Concentration: The concentration of the kinase should be in the linear range of

the assay.

Incubation Time: For a reversible inhibitor, the pre-incubation time of the enzyme with the

inhibitor before initiating the reaction can influence the observed potency. Standardize this

time across all experiments.

Compound Solubility: Poor solubility of TIM-063 in the assay buffer can lead to inaccurate

concentrations. Ensure the final DMSO concentration is low (typically ≤1%) and consistent

across all wells.

Q4: How can I confirm the reversible binding of TIM-063 to its target kinase in a biochemical

assay?

A4: A rapid dilution or "jump dilution" experiment is the gold standard for confirming reversible

binding in a biochemical setting.[4] This method involves pre-incubating the kinase with a high

concentration of TIM-063 to form the enzyme-inhibitor complex, and then rapidly diluting the

mixture to a concentration where the inhibitor is no longer effective. The recovery of enzyme

activity over time is then monitored. A return of activity indicates reversible binding. A detailed

protocol for a jump dilution experiment is provided in the "Experimental Protocols" section.

Quantitative Data
The following tables summarize the known inhibitory activities of TIM-063.

Table 1: Inhibitory Activity of TIM-063 against Primary and Off-Target Kinases

Kinase IC50 (µM) Ki (µM) Reference

CaMKKα 0.63 0.35 [1]

CaMKKβ 0.96 0.20 [1]

AAK1 8.51 Not Reported [2][3]
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Table 2: Comparison of Inhibitory Potency of TIM-063 and its Derivative, TIM-098a

Compound Target Kinase
IC50 (µM) - In
Vitro

IC50 (µM) - In
Cells

Reference

TIM-063 AAK1 8.51 Not Reported [2][3]

TIM-098a AAK1 0.24 0.87 [2][3]

TIM-063 CaMKKα/β Not Reported Not Reported [2]

TIM-098a CaMKKα/β
No significant

inhibition
Not Reported [2]

Experimental Protocols
Protocol 1: Cellular Washout Assay to Confirm
Reversible Inhibition
This protocol is designed to determine if the cellular effects of TIM-063 are reversible upon its

removal from the culture medium.

Materials:

Cells of interest cultured in appropriate multi-well plates

Complete cell culture medium

TIM-063 stock solution (in DMSO)

Phosphate-buffered saline (PBS), sterile

Appropriate reagents for downstream analysis (e.g., lysis buffer for Western blot, reagents

for a functional assay)

Methodology:

Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to

adhere overnight.
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Treatment Groups: Prepare the following treatment groups in triplicate:

Vehicle Control: Treat cells with the same concentration of DMSO used to dilute TIM-063.

Continuous TIM-063: Treat cells with the desired concentration of TIM-063 for the entire

duration of the experiment.

Washout Group: Treat cells with the same concentration of TIM-063 as the "Continuous"

group.

Initial Treatment: Add the vehicle or TIM-063 to the respective wells and incubate for a

defined period (e.g., 1-4 hours). This is the "loading" phase.

Washout Procedure:

After the initial treatment period, aspirate the medium from all wells of the "Washout

Group".

Gently wash the cells twice with pre-warmed sterile PBS.

Replace the PBS with fresh, pre-warmed complete medium that does not contain TIM-
063.

Continued Incubation: Incubate all treatment groups for the desired experimental endpoint

(e.g., 4, 8, or 24 hours post-washout).

Downstream Analysis: At the endpoint, harvest the cells and perform the desired analysis

(e.g., Western blot for a signaling pathway marker, cell viability assay, etc.).

Data Analysis: Compare the results from the "Washout Group" to the "Vehicle Control" and

"Continuous TIM-063" groups. If the effect of TIM-063 is reversed in the "Washout Group"

and approaches the level of the "Vehicle Control", it indicates reversible inhibition.

Protocol 2: Jump Dilution Assay for Determining
Inhibitor Off-Rate (k_off)
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This biochemical assay measures the rate of recovery of enzyme activity upon rapid dilution of

a pre-formed enzyme-inhibitor complex, allowing for the calculation of the inhibitor's

dissociation rate constant (k_off).[4]

Materials:

Purified, active target kinase (e.g., CaMKKα, CaMKKβ, or AAK1)

TIM-063 stock solution

Kinase assay buffer

Substrate for the kinase

ATP (at or near the K_m for the kinase)

Detection reagents for the kinase assay (e.g., ADP-Glo™, Z'-LYTE™, or radioactive P32-

ATP)

Multi-well plates suitable for the detection method

Methodology:

Pre-incubation (Formation of E-I Complex):

Prepare a concentrated solution of the kinase and TIM-063 in kinase assay buffer. The

final concentration of TIM-063 should be at least 10-fold higher than its IC50 or Ki value to

ensure near-complete formation of the enzyme-inhibitor (E-I) complex. The enzyme

concentration should also be significantly higher than what is used in the final assay.

Incubate this mixture for a sufficient time to allow the binding to reach equilibrium (e.g., 30-

60 minutes at room temperature).

Preparation of Reaction Mix:

In the wells of a multi-well plate, prepare the reaction mixture containing the kinase

substrate and ATP in kinase assay buffer.
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Jump Dilution and Reaction Initiation:

Rapidly dilute a small volume of the pre-incubated E-I complex into the reaction mixture.

The dilution factor should be large enough (e.g., 100-fold or greater) to reduce the

concentration of free TIM-063 to a level well below its IC50.

Immediately start monitoring the kinase reaction over time.

Data Acquisition:

Measure the product formation at regular intervals. The time course should be long

enough to observe the recovery of enzyme activity as TIM-063 dissociates from the

kinase.

Controls:

No Inhibitor Control: A reaction where the enzyme is pre-incubated with vehicle (DMSO)

instead of TIM-063 to determine the uninhibited reaction rate (V_o).

Fully Inhibited Control: A reaction where the high concentration of TIM-063 is maintained

throughout the assay to determine the baseline of no activity.

Data Analysis:

Plot product formation versus time. The data for the jump dilution sample should show an

initial lag phase followed by an increase in reaction rate as the enzyme becomes active.

Fit the progress curve to a first-order exponential equation to determine the observed rate

of recovery (k_obs). The k_off is approximately equal to k_obs under these conditions.

The residence time (τ) of the inhibitor on the target can be calculated as the reciprocal of

the off-rate (τ = 1/k_off).
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Caption: CaMKK Signaling Pathway and Inhibition by TIM-063.
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Caption: Role of AAK1 in Clathrin-Mediated Endocytosis and its Inhibition by TIM-063.
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Caption: Experimental Workflow for a Cellular Washout Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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